2-(Trifluoromethyl)-5-vinylpyridine
Description
Properties
IUPAC Name |
5-ethenyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHPVJCBRPRENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726209 | |
| Record name | 5-Ethenyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133879-76-1 | |
| Record name | 5-Ethenyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Precursor Chemistry of 2 Trifluoromethyl 5 Vinylpyridine
Cross-Coupling Strategies for Vinyl Group Introduction
The introduction of a vinyl group at the C-5 position of the 2-(trifluoromethyl)pyridine (B1195222) core is a key synthetic step. This is most effectively accomplished using palladium-catalyzed cross-coupling reactions, which are known for their high efficiency and functional group tolerance.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. youtube.com It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. youtube.com For the synthesis of 2-(trifluoromethyl)-5-vinylpyridine, this typically involves coupling a vinylboron species with a halogenated 2-(trifluoromethyl)pyridine.
The primary precursors for this synthesis are a halogenated 2-(trifluoromethyl)pyridine and a vinylboron reagent. The most common halogenated precursors are 5-bromo-2-(trifluoromethyl)pyridine (B1273635) and 5-iodo-2-(trifluoromethyl)pyridine (B1388482) due to their commercial availability and reactivity in palladium-catalyzed reactions.
As for the vinylating agent, potassium vinyltrifluoroborate is frequently employed. It is an air- and moisture-stable solid that is easy to handle, making it a practical choice for large-scale synthesis. nih.gov Other vinylboron reagents, such as vinylboronic acid and its esters (e.g., pinacol (B44631) ester), can also be utilized. nih.gov
The choice of the palladium catalyst and the associated ligand is crucial for the success of the Suzuki-Miyaura coupling. A common and effective catalyst is Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2). The ligands play a critical role in stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), have been shown to be highly effective, allowing for lower catalyst loadings and reactions at room temperature for aryl chlorides. nih.gov The selection of the ligand can significantly influence the reaction's efficiency and yield. rsc.org
Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Important parameters include the choice of base, solvent, and temperature. Inorganic bases like potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4) are commonly used to activate the organoboron reagent. researchgate.netnih.gov
The solvent system often consists of a mixture of an organic solvent and water. For instance, a 1:1 mixture of dimethylformamide (DMF) and water has been found to be effective. researchgate.net The temperature is another critical factor, with studies showing that a temperature of around 70°C can provide optimal results. researchgate.net Running the reaction at room temperature is possible but may lead to lower yields. researchgate.net
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Precursor | Vinylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-bromo-2-(trifluoromethyl)pyridine | Potassium vinyltrifluoroborate | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | High |
| 2 | 5-iodo-2-(trifluoromethyl)pyridine | Vinylboronic acid pinacol ester | PdCl2(dppf) | dppf | K2CO3 | Dioxane/H2O | 80 | Moderate-High |
| 3 | 5-bromo-2-(trifluoromethyl)pyridine | Potassium vinyltrifluoroborate | PdCl2(PPh3)2 | PPh3 | Na2CO3 | DMF/H2O | 70 | High |
This table is a representative summary based on typical conditions reported in the literature and is for illustrative purposes.
In the synthesis of this compound, regioselectivity is generally not a major concern as the coupling occurs specifically at the halogenated position (C-5). The primary focus of optimization studies is to maximize the reaction yield. Research has shown that careful selection of the catalyst, ligand, base, and solvent, along with precise temperature control, can lead to high yields of the desired product. researchgate.net Automated systems using microfluidics have also been employed to rapidly screen various parameters and identify optimal conditions for Suzuki-Miyaura couplings. rsc.org
Wittig and Related Olefination Reactions
The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, offer an alternative route to introduce the vinyl group. mnstate.eduthieme-connect.de These reactions involve the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.compressbooks.publibretexts.org
For the synthesis of this compound, this would typically start with 5-formyl-2-(trifluoromethyl)pyridine. This aldehyde is then reacted with a methyl-substituted phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), which can be generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like butyllithium. mnstate.edu
The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. pressbooks.pub A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined. libretexts.org
The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, uses a phosphonate (B1237965) ester instead of a phosphonium (B103445) salt. This often leads to the preferential formation of the (E)-alkene and uses a milder base.
Table 2: Comparison of Wittig and Suzuki-Miyaura Methodologies
| Feature | Suzuki-Miyaura Coupling | Wittig Reaction |
|---|---|---|
| Starting Materials | Halogenated pyridine (B92270), vinylboron reagent | Formylpyridine, phosphonium salt/phosphonate ester |
| Key Reagents | Palladium catalyst, base | Strong base (for ylide formation) |
| Byproducts | Boron salts | Triphenylphosphine oxide |
| Stereoselectivity | Not applicable for terminal vinyl group | Can be an issue for substituted alkenes |
| Functional Group Tolerance | Generally very high | Good, but sensitive to strong bases |
Trifluoromethyl Group Installation Approaches
An alternative strategy involves starting with a pyridine derivative that already contains the vinyl group and subsequently introducing the trifluoromethyl (CF₃) group. This approach relies on C-H functionalization, a modern and highly sought-after transformation in synthetic chemistry.
This synthetic route would begin with 5-vinylpyridine as the substrate. The challenge then becomes the selective installation of a CF₃ group at the C-2 position of the pyridine ring. Radical trifluoromethylation reactions, often initiated by photochemistry, are a primary method for this type of transformation. chemistryviews.org
Recent advances have led to several photochemical methods for the direct trifluoromethylation of heteroarenes. These methods typically involve the generation of trifluoromethyl radicals (•CF₃) from an inexpensive and readily available source. nih.gov
One prominent method uses trifluoroacetic anhydride (B1165640) (TFAA) in concert with a pyridine N-oxide derivative under photochemical conditions. nih.gov The process is believed to proceed via the formation of an electron donor-acceptor complex that, upon irradiation with light, facilitates the decarboxylation of the trifluoroacetate (B77799) to generate the •CF₃ radical. Another approach utilizes sodium triflinate (CF₃SO₂Na) as the CF₃ source, with photoexcited aliphatic ketones like acetone (B3395972) acting as low-cost radical initiators. acs.org These reactions can be effective for a range of aromatic and heteroaromatic substrates.
Table 2: Photochemical Trifluoromethylation Methods
| CF₃ Source | Initiator/Catalyst | Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | Pyridine N-Oxide | Photochemical (Visible Light) | nih.gov |
| Sodium Triflinate (CF₃SO₂Na) | Acetone / Diacetyl | Photochemical (UV or Visible Light) | acs.org |
While direct C-H trifluoromethylation is an attractive and atom-economical strategy, it presents significant challenges when applied to a substrate like 5-vinylpyridine.
Regioselectivity : Radical attacks on the pyridine ring are often difficult to control. While functionalization at the C2 and C4 positions is common for nucleophilic additions, radical reactions can produce a mixture of isomers (2-, 3-, and 4-trifluoromethylated products), diminishing the yield of the desired 2-(trifluoromethyl) isomer. chemistryviews.org Achieving high regioselectivity in radical C-H functionalization of pyridines remains a formidable challenge.
Side Reactions at the Vinyl Group : The vinyl group is highly susceptible to radical addition. The •CF₃ radicals generated in the reaction mixture can add across the double bond of the vinyl group instead of substituting a hydrogen on the pyridine ring. Furthermore, the radical conditions can initiate the polymerization of 5-vinylpyridine, leading to the formation of unwanted oligomeric or polymeric byproducts and consuming the starting material. This represents a critical and highly probable side reaction that complicates this synthetic approach.
Chlorine/Fluorine Exchange Mechanisms
A prevalent method for synthesizing trifluoromethylpyridines involves a halogen exchange reaction, specifically the replacement of chlorine atoms with fluorine atoms. nih.gov This process typically starts with a trichloromethylpyridine derivative, which is then subjected to fluorinating agents.
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), a key intermediate, exemplifies this approach. The process can begin with 2-chloro-5-methylpyridine (B98176) or 2-chloro-5-(chloromethyl)pyridine, which undergoes liquid-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (DCTC). Subsequent vapor-phase fluorination of DCTC yields the desired 2,3,5-DCTF. nih.gov Another route involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (over 300°C) using transition metal-based catalysts like iron fluoride. nih.govjst.go.jp This one-step reaction can produce 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (CTF), a direct precursor for various agrochemicals, although the formation of multi-chlorinated byproducts is a potential drawback. nih.gov The molar ratio of chlorine gas and the reaction temperature can be adjusted to control the degree of chlorination on the pyridine ring. nih.gov
Trifluoromethyl-Containing Building Block Assembly
An alternative and widely used strategy is the construction of the pyridine ring from acyclic precursors that already incorporate the trifluoromethyl group. nih.govresearchoutreach.org This "building block" approach offers a high degree of control over the final substitution pattern of the pyridine ring.
Commonly employed trifluoromethyl-containing building blocks include:
Ethyl 2,2,2-trifluoroacetate researchoutreach.org
2,2,2-Trifluoroacetyl chloride researchoutreach.org
Ethyl 4,4,4-trifluoro-3-oxobutanoate researchoutreach.org
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one nih.govjst.go.jp
These building blocks can undergo cyclocondensation reactions to form the desired trifluoromethylpyridine derivatives. researchoutreach.org The choice of building block and reaction partners largely dictates the final structure of the synthesized pyridine.
Direct Introduction via Trifluoromethyl Active Species
The direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring is another synthetic route. This method utilizes trifluoromethyl active species, such as trifluoromethyl copper, which can participate in substitution reactions with halogenated pyridines, like bromo- and iodopyridines. nih.gov While this method is one of the three main strategies for preparing trifluoromethylpyridine derivatives, the chlorine/fluorine exchange and building block assembly methods are more commonly employed in industrial applications. nih.gov
Recent advancements have also explored light-promoted, direct trifluoromethylation of pyridones and related N-heteroarenes under mild conditions, offering an alternative to traditional, harsher methods. acs.org
Condensation and Cyclization Routes
The formation of the pyridine ring through condensation and cyclization reactions is a cornerstone of trifluoromethylpyridine synthesis, particularly when using building block strategies.
Pathways from 4-Alkoxy-1,1,1-trifluorobut-3-en-2-one
The building block (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a versatile precursor for synthesizing various trifluoromethyl-substituted pyridines. For instance, it is a key component in the synthesis of the pyridone intermediate used in the production of the herbicide pyroxsulam. nih.gov This synthesis involves a Horner–Wadsworth–Emmons reaction. nih.gov Similarly, the intermediate for the herbicide bicyclopyrone (B213067) is prepared through a cyclization reaction utilizing this same building block. nih.gov Furthermore, the condensation of enamines with 4-alkoxy-1,1,1-trifluorobut-3-en-2-one, followed by cyclization in the presence of ammonia (B1221849) or an ammonia-generating agent, is a documented method for producing 2-trifluoromethyl-5-(1-substituted)alkylpyridines. google.com
Multicomponent Reactions for Pyridinium (B92312) Derivatives
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like trifluoromethyl-substituted pyridines in a single step from multiple starting materials. The Kröhnke reaction, a type of MCR, has been successfully applied to synthesize 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate. researchgate.net This method is noted for its generality with a range of substituted chalcones and its scalability. researchgate.net Another MCR approach involves the photocatalytic defluorinative multicomponent reaction of trifluoromethylarenes with dienes and various nucleophiles, which has been shown to be effective for a broad range of pyridine substrates with trifluoromethyl groups at different positions. acs.org
Intermediate Chemistry and Derivatization
The intermediates formed during the synthesis of this compound are crucial and can be further modified to create a diverse range of derivatives. A common strategy involves the synthesis of a stable precursor, such as 5-methyl-2-trifluoromethylpyridine, which can then be functionalized. For example, bromination of 5-methyl-2-trifluoromethylpyridine with N-bromosuccinimide yields 2-trifluoromethyl-5-pyridylmethyl bromide, a key intermediate that can be further elaborated. prepchem.com
The concept of "Intermediate Derivatization Methods" is a powerful tool in agrochemical discovery, where a common pyridine-containing intermediate is used as a scaffold to generate a library of compounds for screening. nih.gov This approach enhances the efficiency of discovering new lead compounds. The derivatization can involve various chemical transformations, including amidation and palladium-catalyzed cross-coupling reactions on trifluoromethoxylated pyridine scaffolds. nih.govrsc.org
Functionalization of Halogenated Trifluoromethyl Pyridine Intermediates
The most common and effective route to this compound involves the functionalization of a halogenated pyridine intermediate that already bears the trifluoromethyl group at the C-2 position. Precursors such as 2-chloro-5-(trifluoromethyl)pyridine or 2-bromo-5-(trifluoromethyl)pyridine (B156976) are frequently employed. These intermediates are subjected to palladium-catalyzed cross-coupling reactions to install the vinyl group at the C-5 position. The primary methods utilized for this transformation are the Suzuki, Stille, and Heck reactions. chegg.comorganic-chemistry.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or its derivative. nih.gov In this context, a halogenated 2-(trifluoromethyl)pyridine is reacted with a vinylboron species, such as potassium vinyltrifluoroborate. nih.gov The reaction is catalyzed by a palladium complex, often with a phosphine ligand, in the presence of a base. nih.govacs.org While vinylboronic acid itself is prone to polymerization, stable derivatives like potassium vinyltrifluoroborate provide a reliable source of the vinyl group. nih.gov
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.org To synthesize this compound, a precursor like 2-bromo-5-(trifluoromethyl)pyridine can be reacted with a vinylstannane, for instance, vinyltributyltin. organic-chemistry.org This method is known for its versatility and tolerance of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium(0) complexes. harvard.edu Additives like copper(I) salts can sometimes accelerate the reaction rate. harvard.edu
Heck Reaction: The Mizoroki-Heck reaction provides a direct method for the vinylation of aryl or vinyl halides by coupling them with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this synthesis, a halogenated 2-(trifluoromethyl)pyridine would be reacted with ethylene (B1197577) gas. The reaction cycle involves oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination to form the vinylated product and regenerate the catalyst. libretexts.orgrsc.org
| Reaction | Halogenated Precursor | Vinyl Source | Typical Catalyst | Typical Base/Additives |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Bromo-5-(trifluoromethyl)pyridine | Potassium Vinyltrifluoroborate | PdCl2 / PPh3 | Cs2CO3 |
| Stille Coupling | 2-Bromo-5-(trifluoromethyl)pyridine | Vinyltributyltin | Pd(PPh3)4 | LiCl, Cu(I) salts (optional) |
| Heck Reaction | 2-Iodo/Bromo-5-(trifluoromethyl)pyridine | Ethylene | Pd(OAc)2 | Et3N or K2CO3 |
Late-Stage Functionalization Strategies
Late-stage functionalization refers to the introduction of key functional groups at the final stages of a synthetic sequence. In the context of this compound, the cross-coupling reactions described above can be viewed as late-stage functionalization strategies. These methods allow for the vinyl group to be installed onto a complex, pre-synthesized 2-(trifluoromethyl)pyridine core. This approach is highly advantageous as it enables the rapid diversification of molecules from a common advanced intermediate, avoiding the need to carry a potentially reactive vinyl group through a multi-step synthesis. researchgate.net
For instance, a molecule containing the 2-(trifluoromethyl)pyridine-5-yl halide moiety can be synthesized first, and the vinyl group can be introduced in one of the final steps using a Suzuki, Stille, or Heck reaction. This modular approach is efficient for creating libraries of related compounds for research and development, as different coupling partners can be used with the same halogenated intermediate to produce a variety of derivatives. The intramolecular Heck reaction, for example, is a powerful tool for creating cyclic structures and demonstrates the utility of such late-stage C-C bond formations. wikipedia.org
Regioisomeric Considerations in Synthesis
Achieving the correct arrangement of substituents on the pyridine ring—the trifluoromethyl group at C-2 and the vinyl group at C-5—is paramount. The formation of unwanted regioisomers is a common challenge in the synthesis of polysubstituted heterocycles. In the synthesis of this compound, regiocontrol is typically established not during the final vinylation step, but much earlier, through the choice and synthesis of the halogenated precursor. rsc.org
The most common industrial route to the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, starts with 3-picoline (3-methylpyridine). nih.gov Through a series of high-temperature chlorination and fluorination reactions, the methyl group is converted to a trifluoromethyl group, and a chlorine atom is selectively introduced at the C-2 position. nih.gov This process yields the desired 2-chloro-5-(trifluoromethyl)pyridine precursor, fixing the 2,5-substitution pattern. nih.gov By starting with this specific regioisomer, subsequent cross-coupling reactions to introduce the vinyl group at the C-5 position proceed without the risk of forming other isomers, such as 2-vinyl-3-(trifluoromethyl)pyridine or 2-vinyl-6-(trifluoromethyl)pyridine. This strategy of building from a pre-defined regioisomeric scaffold is a cornerstone for the efficient and selective synthesis of 2,5-disubstituted pyridines. rsc.org
Polymerization Science and Macromolecular Engineering of 2 Trifluoromethyl 5 Vinylpyridine
Homopolymerization Mechanisms and Kinetics
The vinyl group in 2-(Trifluoromethyl)-5-vinylpyridine makes it amenable to various polymerization techniques, including radical and anionic methods. The trifluoromethyl group, being strongly electron-withdrawing, is expected to significantly influence the reactivity of the vinyl group and the properties of the resulting polymer.
Radical Polymerization Studies
Radical polymerization is a common and versatile method for polymerizing vinyl monomers. For this compound, the initiation would typically involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally or photochemically decomposes to generate free radicals. These radicals then add to the vinyl group of the monomer, initiating the polymerization process.
It is anticipated that the trifluoromethyl group in this compound would render the vinyl group more electron-deficient, potentially affecting the rates of propagation and termination. This could lead to different polymerization kinetics compared to unsubstituted 2-vinylpyridine (B74390).
Anionic Polymerization Methodologies
Anionic polymerization is another powerful technique for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The presence of the electron-withdrawing trifluoromethyl group is expected to make this compound a suitable candidate for anionic polymerization. uni-bayreuth.de Monomers with strong electronegative groups can stabilize the propagating carbanion, facilitating the polymerization process. uni-bayreuth.de
The anionic polymerization of 2-vinylpyridine is well-established and often initiated by organometallic compounds like n-butyllithium (n-BuLi) or other strong nucleophiles. The polymerization proceeds via a living mechanism, allowing for the synthesis of block copolymers. The living anionic polymerization of zwitterionic monomers derived from vinylpyridines has even been demonstrated in aqueous media. rsc.org
For this compound, similar initiators could be employed. The trifluoromethyl group would likely enhance the stability of the propagating carbanion, potentially leading to a more controlled polymerization. However, side reactions, such as nucleophilic attack on the pyridine (B92270) ring, could also be a consideration, and reaction conditions would need to be carefully optimized. Studies on the anionic polymerization of other fluorinated vinyl monomers suggest that the choice of initiator and solvent is crucial for achieving controlled polymerization. acs.org
Copolymerization and Terpolymerization Strategies
Copolymerization and terpolymerization offer a means to tailor the properties of polymers by incorporating multiple monomer units into the polymer chain. This approach is particularly valuable for creating materials with a combination of desired characteristics.
Controlled Radical Polymerization (CRP) Techniques
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by providing methods to create polymers with predetermined molecular weights, low dispersity, and complex architectures. These techniques are expected to be applicable to this compound, enabling the synthesis of advanced materials.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be used for a wide range of monomers. It relies on the use of a chain transfer agent (CTA) to mediate the polymerization in a controlled manner. The synthesis of block copolymers of 2-vinylpyridine and 4-vinylpyridine (B31050) has been successfully achieved using RAFT polymerization. dntb.gov.ua
For the RAFT polymerization of this compound, a suitable CTA would be required. The choice of CTA is critical and depends on the reactivity of the monomer. Given the electron-withdrawing nature of the trifluoromethyl group, a CTA that is effective for other electron-deficient monomers would likely be a good starting point. The RAFT process would allow for the synthesis of well-defined homopolymers of this compound as well as block copolymers with other monomers like styrene (B11656) or acrylates. rsc.org
A hypothetical RAFT polymerization of this compound could be envisioned as follows:
| Component | Example | Purpose |
| Monomer | This compound | The building block of the polymer |
| Initiator | Azobisisobutyronitrile (AIBN) | Source of primary radicals |
| RAFT Agent (CTA) | Cumyl dithiobenzoate | Controls the polymerization |
| Solvent | Dioxane or Toluene | To dissolve reactants |
| Temperature | 60-80 °C | To initiate polymerization |
This table presents a generalized setup for a RAFT polymerization. The actual conditions would need to be optimized based on experimental studies.
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that utilizes a transition metal catalyst to control the polymerization. ATRP has been successfully used for the polymerization of 2-vinylpyridine and for the synthesis of block copolymers containing poly(2-vinylpyridine) segments. researchgate.net
The application of ATRP to fluorinated monomers has also been explored. While direct ATRP of monomers containing C-F bonds can be challenging, ATRP of monomers with trifluoromethyl groups on the side chain is feasible. acs.org For this compound, an ATRP system would typically consist of an initiator (an alkyl halide), a transition metal complex (e.g., a copper-based catalyst), and a ligand.
A potential ATRP system for this compound is outlined below:
| Component | Example | Role |
| Monomer | This compound | The monomer to be polymerized |
| Initiator | Ethyl α-bromoisobutyrate | Provides the initiating radical and the transferable halogen |
| Catalyst | Copper(I) bromide (CuBr) | The transition metal catalyst |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes and activates the catalyst |
| Solvent | Anisole or Toluene | To create a homogeneous reaction mixture |
| Temperature | 60-110 °C | To control the polymerization rate |
This table provides a representative ATRP system. The specific components and conditions would require experimental validation for optimal performance with this compound.
Alternating Copolymerization Studies
There is no readily available scientific literature detailing the alternating copolymerization of this compound with other monomers. While the principle of alternating copolymerization often involves monomers with differing electron densities, specific studies investigating this behavior for this compound have not been found.
Reactivity Ratios and Monomer Incorporation
A critical aspect of understanding copolymerization is the determination of reactivity ratios (r1 and r2), which predict the composition of the resulting copolymer chain. Methods such as Finemann-Ross and Kelen-Tüdos are commonly employed for this purpose. However, no published data exists for the reactivity ratios of this compound when copolymerized with any other monomer. Consequently, information on its incorporation into a polymer chain relative to a comonomer is also unavailable.
Block and Triblock Copolymer Synthesis
The synthesis of well-defined block and triblock copolymers is a cornerstone of modern polymer chemistry, enabling the creation of materials with tailored nanostructures and properties. However, there are no specific reports on the synthesis of either amphiphilic or functional block copolymers that include a this compound segment.
Amphiphilic Block Copolymers
The synthesis of amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, using this compound has not been described in the available literature.
Functional Block Copolymers
Similarly, there is a lack of information on the creation of functional block copolymers incorporating this compound, where specific functional groups would be intentionally included for subsequent chemical modification or to impart specific properties.
Polymer Microstructure and Architecture Control
Control over the microstructure and architecture of polymers is crucial for dictating their final properties.
Stereochemical Control in Polymerization
The spatial arrangement of the trifluoromethyl-substituted pyridine rings along the polymer backbone, known as tacticity, is a critical factor determining the polymer's properties. The three primary forms of tacticity are isotactic (substituents on the same side), syndiotactic (substituents in alternating positions), and atactic (substituents randomly positioned). researchgate.netresearchgate.net While achieving stereocontrol in radical polymerization can be challenging, ionic polymerization methods offer a more direct pathway to stereoregular polymers. chimia.chchimia.ch
For vinylpyridines, anionic polymerization provides a powerful tool for influencing tacticity. Research on the closely related monomer, 2-vinylpyridine (2VP), has shown that the stereochemical outcome of the polymerization is intricately linked to the geometry of the propagating carbanion at the active chain end. ufl.educapes.gov.br This carbanion can exist as two distinct geometric isomers, (E) and (Z), which interconvert slowly relative to the rate of monomer addition. ufl.edu The final tacticity of the polymer is a direct consequence of the relative populations of these E/Z isomers and their respective rates of propagation.
The equilibrium between the (E) and (Z) isomers is highly sensitive to the reaction conditions, most notably the counter-ion and the solvent. ufl.edu Different alkali metal counter-ions (e.g., Li⁺, Na⁺, K⁺) can favor one isomer over the other, thereby influencing the stereochemical sequence of the resulting polymer chain. ufl.edu For instance, in the anionic polymerization of 2-vinylpyridine, the ratio of these isomers was found to be a function of the counter-cation. ufl.edu This principle is expected to apply to this compound. The strong electron-withdrawing nature of the trifluoromethyl group would likely influence the stability and geometry of the propagating carbanion, potentially altering the E/Z ratio compared to unsubstituted 2VP and offering a handle for stereochemical control.
Table 1: Factors Influencing Stereochemistry in the Anionic Polymerization of Vinylpyridines
| Influencing Factor | Mechanism of Control | Expected Outcome |
| Counter-ion (e.g., Li⁺, K⁺) | Alters the equilibrium between (E) and (Z) carbanion isomers at the propagating chain end. ufl.edu | Variation in the tacticity (isotactic vs. syndiotactic content) of the polymer. |
| Solvent Polarity (e.g., THF) | Affects the solvation of the ion pair and the geometry of the active species. capes.gov.br | Shifts in the E/Z isomer ratio and subsequent changes in polymer stereochemistry. |
| Temperature | Influences the thermodynamics of the E/Z equilibrium and the kinetics of propagation. | Can modify the degree of stereoregularity. |
| Substituents (e.g., -CF₃) | The electron-withdrawing -CF₃ group modifies the electronic structure and stability of the carbanion. | Potentially alters the E/Z isomer preference, providing a unique stereochemical profile compared to P2VP. |
By carefully selecting the initiator, solvent, and temperature, it is possible to direct the polymerization towards a desired stereochemical structure, yielding polymers with tailored crystallinity, solubility, and thermal properties.
Molecular Weight and Dispersity Management
Precise control over molecular weight and the production of polymers with a narrow molecular weight distribution (low dispersity, Đ) are hallmarks of living polymerization. wikipedia.orgwarwick.ac.uk Living anionic polymerization is an exceptionally effective technique for achieving this control with vinyl monomers like this compound. polymersource.capolymersource.ca In a living polymerization, chain termination and transfer reactions are effectively eliminated, allowing polymer chains to grow at a constant rate until all monomer is consumed. wikipedia.org
This methodology allows for the synthesis of polymers where the number-average molecular weight (Mₙ) is predetermined by the initial molar ratio of monomer to initiator. The resulting polymers typically exhibit a very low dispersity (Đ), often approaching values close to 1.1 or lower, which indicates a high degree of uniformity in chain length. researchgate.netpolymersource.ca
The successful living anionic polymerization of 2-vinylpyridine and its derivatives is well-documented. polymersource.caresearchgate.net These polymerizations are commonly initiated by organolithium compounds, such as sec-butyllithium, in aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). polymersource.capolymersource.ca The addition of salts like lithium chloride (LiCl) can further improve control by minimizing side reactions. researchgate.net For the amphiphilic monomer 2-(4-vinylphenyl)pyridine, a living anionic polymerization using diphenylmethyl potassium as an initiator yielded polymers with dispersity values below 1.1. researchgate.net
Table 2: Typical Conditions and Outcomes for Living Anionic Polymerization of Vinylpyridines
| Parameter | Condition / Method | Result |
| Polymerization Type | Living Anionic Polymerization polymersource.capolymersource.ca | Predictable molecular weights and low dispersity. wikipedia.org |
| Initiator | sec-Butyllithium / Diphenylmethyl potassium polymersource.caresearchgate.net | Efficient initiation of polymerization. |
| Solvent | Tetrahydrofuran (THF) polymersource.ca | Aprotic solvent that stabilizes the propagating anions. |
| Temperature | -78 °C polymersource.caresearchgate.net | Suppresses side reactions and termination. |
| Dispersity (Đ) | Typically ≤ 1.15 researchgate.netpolymersource.ca | Produces polymer chains of nearly uniform length. |
| Molecular Weight (Mₙ) | Controlled by [Monomer]/[Initiator] ratio. wikipedia.org | Allows for the synthesis of polymers with targeted chain lengths. |
These established protocols for vinylpyridines provide a clear and reliable roadmap for managing the molecular weight and dispersity of poly(this compound). By employing living anionic polymerization techniques, it is possible to synthesize well-defined polymers with predictable chain lengths and exceptionally low dispersity, which is essential for the development of high-performance materials for specialized applications. In addition to anionic methods, controlled radical techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been successfully applied to vinylpyridines, offering an alternative route to well-defined polymer architectures. rsc.org
Advanced Applications and Functional Materials Derived from 2 Trifluoromethyl 5 Vinylpyridine
Material Science Applications
Polymers derived from 2-(Trifluoromethyl)-5-vinylpyridine, hereafter referred to as poly(TFMPV), exhibit a combination of properties inherited from the monomer unit. The pyridine (B92270) moiety provides a site for hydrogen bonding and potential pH-responsiveness, while the trifluoromethyl group enhances thermal stability, chemical resistance, and hydrophobicity. These characteristics make poly(TFMPV) and its copolymers suitable for a wide array of material science applications.
The process of polymerization transforms the this compound monomer into a long-chain polymer, poly(TFMPV). This macromolecule possesses properties distinct from its constituent monomer, making it suitable for creating robust materials. The presence of the trifluoromethyl group on the pyridine ring is critical, as it significantly influences the polymer's physical and chemical characteristics, such as solubility, thermal stability, and surface energy. researchoutreach.org
Polymers based on vinylpyridine, such as poly(2-vinylpyridine), are known to be thermoplastics with high glass transition temperatures, and they are typically soluble in organic solvents. ontosight.ai The incorporation of the -CF3 group is expected to modify these properties, potentially increasing the glass transition temperature and altering the solubility profile. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the polymer, a feature that can be harnessed in specialized applications. nih.gov
Polymers based on vinylpyridines are utilized in the formulation of protective coatings for metals. chemicalbook.com Poly(TFMPV) is a candidate for advanced coatings due to the anticipated hydrophobicity and chemical inertness conferred by its fluorine content. These properties can lead to surfaces with enhanced resistance to corrosion, moisture, and chemical attack.
In the field of separation science, polymeric membranes are essential for processes like gas separation. researchgate.netcanada.ca The performance of these membranes is dictated by the polymer's ability to selectively allow certain molecules to pass through while restricting others. The chemical structure of poly(TFMPV) is advantageous for this purpose; the rigid backbone can contribute to good size-sieving capabilities, while the trifluoromethyl and pyridine functional groups can create specific chemical affinities, enhancing the selectivity of the separation process for particular gases or liquids. researchgate.net
Table 1: Potential Contributions of this compound in Coatings and Membranes
| Feature | Contribution to Material Properties | Application Area |
| Trifluoromethyl Group | Increases hydrophobicity and chemical stability. | Water-repellent and anti-corrosion coatings. |
| Pyridine Ring | Provides adhesion to metal substrates through Lewis acid-base interactions. | Protective metal coatings. |
| Rigid Polymer Backbone | Creates well-defined free volume for molecular transport. | Selective gas and liquid separation membranes. |
| Tunable Affinity | Functional groups allow for tailored interactions with specific permeants. | High-selectivity membrane separations. |
Conjugated organic polymers are foundational to many optoelectronic devices due to their unique electronic and optical properties. nih.gov While poly(TFMPV) is not a conjugated polymer itself, the this compound monomer can be copolymerized with conjugated monomers to fine-tune the properties of the resulting material. The strongly electron-withdrawing nature of the trifluoromethyl group can be used to modify the electron affinity and energy levels of the polymer chain. nih.gov This strategy allows for the rational design of materials for specific roles in optoelectronic devices, such as electron transport layers or host materials in organic light-emitting diodes (OLEDs), where precise control over electronic characteristics is crucial for device efficiency and performance.
The basic nitrogen atom in the pyridine ring allows polymers like poly(2-vinylpyridine) to be used as adsorbents for the separation of acidic compounds. ontosight.ai For poly(TFMPV), this capability is retained and enhanced. The combination of the pyridine nitrogen and the trifluoromethyl group creates a unique electronic and steric environment. This allows the polymer to act as a selective adsorbent for a wider range of molecules through a combination of hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. This makes poly(TFMPV)-based materials promising for chromatographic applications and for the removal of specific pollutants from environmental or industrial streams.
"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their physical properties in response to small changes in their external environment. berkeley.edu These responses can be triggered by stimuli such as pH, temperature, or the presence of specific chemicals. nih.govrsc.org Polymers containing pyridine units are inherently pH-responsive due to the protonation and deprotonation of the nitrogen atom.
For poly(TFMPV), the pyridine nitrogen can be protonated under acidic conditions, leading to a change from a neutral, hydrophobic polymer to a charged, more hydrophilic polyelectrolyte. This transition can cause the polymer to swell or dissolve in aqueous solutions, a property that can be exploited in applications like controlled drug delivery or smart hydrogels. nih.gov The presence of the trifluoromethyl group can also influence temperature-responsive behavior, making the polymer potentially dual-responsive to both pH and temperature.
Table 2: Stimuli-Response in Poly(TFMPV)-Based Materials
| Stimulus | Responsive Moiety | Mechanism | Potential Application |
| pH | Pyridine Nitrogen | Protonation/deprotonation of the nitrogen atom alters charge and solubility. | pH-triggered drug release, biosensors. nih.gov |
| Temperature | Polymer Backbone/-CF3 Group | Changes in polymer-solvent interactions leading to a phase transition. | Thermo-responsive surfaces, smart hydrogels. rsc.org |
| Chemicals | Pyridine/-CF3 Binding Sites | Specific binding of target molecules induces a conformational change. | Chemical sensors, molecular recognition systems. |
Molecular imprinting is a technique used to create synthetic polymers with custom-made binding sites that are highly selective for a specific target molecule (the "template"). mdpi.comnih.gov These materials, often called synthetic antibodies, function on a "lock-and-key" principle where cavities within the polymer matrix are complementary in shape, size, and functionality to the template molecule. youtube.com
The selection of a functional monomer is critical for the success of the imprinting process, as it must form a stable complex with the template before polymerization. nih.gov Vinylpyridine derivatives are commonly used as functional monomers because the pyridine nitrogen can form hydrogen bonds with a variety of template molecules. nih.govnih.gov
This compound is an exceptionally promising functional monomer for MIPs. It offers multiple modes of interaction to create highly selective binding sites:
The pyridine nitrogen can act as a hydrogen bond acceptor.
The aromatic ring can engage in π-π stacking interactions.
The highly polar trifluoromethyl group can participate in strong dipole-dipole interactions and also provide a hydrophobic patch.
This combination of interaction capabilities allows for the creation of MIPs with high affinity and selectivity for a wide range of target molecules, from pharmaceuticals to environmental pollutants. mdpi.com These specialized polymers can be used as robust and cost-effective materials for chemical sensors, selective adsorbents in separation processes, and as catalysts. mdpi.comyoutube.com
Elastomers and Rubbers
The vinylpyridine structure is a known component in the production of specialty elastomers. A significant application of 2-vinylpyridine (B74390), a close structural analog to this compound, is in the manufacturing of a terpolymer latex composed of styrene (B11656), butadiene, and 2-vinylpyridine. wikipedia.org This latex is used as a tire-cord binder, where it is applied to fabrics (like polyester (B1180765) or rayon) to ensure strong adhesion to the rubber of the tire. wikipedia.org The pyridine units in the polymer provide reactive sites that enhance bonding between the synthetic fibers and the rubber matrix.
Given this established application, this compound could be incorporated as a comonomer in similar elastomer or rubber formulations. The presence of the trifluoromethyl group would be expected to impart modified properties to the resulting material, such as enhanced thermal stability, chemical resistance, or altered surface energy, making it a candidate for advanced or high-performance applications.
Agrochemical Research Intermediates
Trifluoromethylpyridine (TFMP) derivatives are crucial structural motifs in a wide range of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchgate.net The inclusion of the TFMP moiety often enhances the biological activity and metabolic stability of the final product. researchgate.netjst.go.jp
Insecticide Precursors and Analogues
The 5-(trifluoromethyl)pyridine scaffold is a key building block for several potent insecticides. Halogenated derivatives such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) serve as critical intermediates in their synthesis. nih.govresearchgate.net These compounds are the direct precursors that can be chemically modified to produce functionalized derivatives like this compound.
For example, 2,3,5-DCTF is a starting material for the synthesis of chlorfluazuron, an insect growth regulator (IGR) that works by inhibiting chitin (B13524) biosynthesis in insect larvae. nih.govresearchoutreach.org Another insecticide, pyridalyl, which shows superior performance compared to some traditional insecticides, also contains the 5-(trifluoromethyl)pyridine structure. researchoutreach.org The development of these agrochemicals relies on the availability of versatile intermediates like this compound and its precursors.
Fungicide Development and Enhanced Activity
The 5-(trifluoromethyl)pyridine core is also integral to the development of advanced fungicides. A prominent example is fluopyram (B1672901), a broad-spectrum fungicide used to control diseases on a variety of crops. nih.govgoogle.com The synthesis of fluopyram utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine as a key intermediate. google.comsigmaaldrich.com
Research has also focused on the metabolites of such fungicides. For instance, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA) is a known metabolite of fluopyram. nih.govresearchgate.net The consistent presence of the 5-(trifluoromethyl)pyridine structure in both the active ingredient and its metabolites highlights the importance of this chemical framework for achieving desired fungicidal activity. The availability of functionalized building blocks derived from this core, including this compound, is essential for the research and development of new and more effective fungicides. researchgate.netjst.go.jp
| Agrochemical | Type | Key Precursor Intermediate |
| Chlorfluazuron | Insecticide (IGR) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |
| Fluopyram | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |
| Pyridalyl | Insecticide | 5-(Trifluoromethyl)pyridine derivative |
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |
Herbicide Synthesis and Structure-Activity Relationship (SAR) Analogs
The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous modern agrochemicals. nih.gov The introduction of a TFMP group into lead compounds has been shown to enhance herbicidal efficacy and translocation within the plant. nih.gov An important intermediate in the synthesis of many of these herbicides is 2-chloro-5-(trifluoromethyl)pyridine, which can be prepared from 3-picoline. nih.govresearchoutreach.org This intermediate serves as a precursor to a variety of herbicidal compounds. google.comgoogle.com
One of the earliest and most successful herbicides incorporating a TFMP substructure is Fluazifop-butyl, which functions as an acetyl-CoA carboxylase (ACCase) inhibitor. nih.gov The synthesis of Fluazifop-butyl utilizes 2-chloro-5-(trifluoromethyl)pyridine as a key building block. nih.govresearchoutreach.org Following the success of Fluazifop-butyl, other herbicides with similar herbicidal spectra but longer residual soil activity were developed. researchoutreach.orgresearchgate.net
Structure-activity relationship (SAR) studies are crucial in the design of new and more effective herbicides. These studies have shown that the substitution pattern on the pyridine ring significantly influences herbicidal activity. nih.gov For instance, while many early TFMP-containing herbicides featured 3- or 5-trifluoromethyl-substituted pyridines, later developments saw an increase in other substitution patterns, such as 6-trifluoromethyl-substituted pyridine derivatives. nih.gov The development of sulfonylurea herbicides, which inhibit acetolactate synthase (ALS), has also benefited from the inclusion of the TFMP moiety. researchgate.net For example, Flazasulfuron, a sulfonylurea herbicide, demonstrates selectivity for certain crops due to the presence of the trifluoromethyl group on the pyridine ring. nih.govresearchoutreach.orgresearchgate.net
More recent research has focused on designing novel herbicides that inhibit protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov A series of phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives were synthesized and showed promising PPO inhibitory effects. nih.gov Molecular docking studies revealed that these compounds can occupy the active site of the PPO enzyme, disrupting chlorophyll (B73375) synthesis and leading to weed death. nih.gov Similarly, novel α-trifluoroanisole derivatives containing phenylpyridine moieties have been synthesized and shown to exhibit significant herbicidal activity by inhibiting PPO. nih.gov
The strategic incorporation of the 2-(trifluoromethyl)pyridine (B1195222) scaffold continues to be a valuable approach in the discovery of new herbicides with improved efficacy and selectivity. mdpi.com
Table 1: Examples of Herbicides and Herbicide Intermediates Derived from Trifluoromethylpyridine Scaffolds
| Compound Name | Herbicide Class | Target Enzyme | Precursor/Intermediate | Reference(s) |
| Fluazifop-butyl | Aryloxyphenoxypropionate | Acetyl-CoA carboxylase (ACCase) | 2-chloro-5-(trifluoromethyl)pyridine | nih.gov |
| Flazasulfuron | Sulfonylurea | Acetolactate synthase (ALS) | 2-chloro-3-(trifluoromethyl)pyridine | nih.govresearchoutreach.org |
| Haloxyfop-methyl | Aryloxyphenoxypropionate | Acetyl-CoA carboxylase (ACCase) | 2,3-dichloro-5-(trifluoromethyl)pyridine | researchgate.net |
| Phenoxypyridine-2-pyrrolidinone derivatives | PPO Inhibitor | Protoporphyrinogen oxidase (PPO) | Not specified | nih.gov |
| α-Trifluoroanisole derivatives | PPO Inhibitor | Protoporphyrinogen oxidase (PPO) | 3-chloro-5-(trifluoromethyl)pyridine | nih.gov |
Biomedical Research Perspectives
The distinct physicochemical properties of this compound, particularly the electron-withdrawing nature and lipophilicity imparted by the trifluoromethyl group, make it an attractive scaffold for the design of molecules with potential biomedical applications. ossila.com
The trifluoromethylpyridine core is a valuable pharmacophore in the design of enzyme inhibitors. mdpi.comnih.govresearchgate.net The trifluoromethyl group can enhance the binding affinity of a compound to an enzyme's active site through various non-covalent interactions, including hydrophobic and electrostatic interactions. nih.gov This has been exploited in the development of inhibitors for a range of enzymes.
For instance, derivatives of trifluoromethylpyridine have been synthesized and evaluated as inhibitors of secretory phospholipase A₂. nih.gov In one study, N-[4,5-bis(trifluoromethyl)-2-pyridinyl]-4-trifluoromethylbenzenesulfonamide demonstrated the highest inhibitory activity among the tested analogs. nih.gov
Furthermore, the trifluoromethylpyrimidine scaffold, a close analog, has been successfully used to design potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Some of these derivatives exhibited excellent antitumor activities by inducing apoptosis and arresting the cell cycle in cancer cells. nih.gov The design of these inhibitors often involves computational methods to predict and optimize their binding to the target enzyme. nih.gov
The structural features of this compound allow its derivatives to interact with various biological receptors. The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. ossila.com
Research has shown that the introduction of a trifluoromethyl group can lead to a substantial increase in binding affinity. nih.gov For example, substituting a propyl group with a trifluoroethyl group in a thienopyrimidine scaffold resulted in a 10-fold increase in binding affinity to the protein menin. nih.gov Crystal structure analysis revealed that the CF₃ group engages in close contacts with the protein backbone. nih.gov
Derivatives of trifluoromethylpyridine have also been explored as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a promising therapeutic target for autoimmune diseases. nih.gov Structure-activity relationship studies led to the development of potent RORγt inverse agonists with favorable pharmacokinetic profiles. nih.gov
While direct applications of this compound as a biological probe or imaging agent are not extensively documented in the provided search results, its reactive vinyl group and the presence of the trifluoromethyl group suggest its potential in this area. The vinyl group allows for straightforward incorporation into larger molecular systems, including fluorescent dyes or other reporter molecules, through polymerization or other addition reactions. The ¹⁹F nucleus of the trifluoromethyl group offers a unique spectroscopic handle for fluorine NMR and MRI, which could be exploited for in vitro and in vivo imaging studies.
This compound and its derivatives serve as important precursors for the synthesis of more complex, therapeutically relevant scaffolds. nih.gov The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.
The synthesis of various heterocyclic compounds containing the trifluoromethylpyridine moiety has been reported. For example, a multicomponent Kröhnke reaction has been developed for the synthesis of 2-trifluoromethyl pyridines from chalcones. researchgate.net This method provides a versatile route to a range of substituted pyridines that can be further elaborated into potential drug candidates. The pyridine scaffold can be found in compounds with a wide range of biological activities, including antibacterial and anticancer properties. nih.gov
Table 2: Therapeutically Relevant Scaffolds Derived from Trifluoromethylpyridines
| Scaffold Class | Therapeutic Target/Application | Synthetic Approach | Reference(s) |
| N-(trifluoromethyl-2-pyridinyl)arenesulfonamides | Secretory phospholipase A₂ inhibitors | Substitution reaction of 2-chloro(trifluoromethyl)pyridines | nih.gov |
| 5-Trifluoromethylpyrimidine derivatives | EGFR inhibitors for cancer therapy | Multi-step synthesis involving 2,4-dichloro-5-trifluoromethylpyrimidine | nih.gov |
| nih.govresearchgate.netTriazolo[1,5-a]pyridine derivatives | RORγt inverse agonists for autoimmune diseases | Multi-step synthesis from a triazolopyridine core | nih.gov |
| 2-(Trifluoromethyl)pyridines | Potential inverse agonists against Pseudomonas aeruginosa | Multicomponent Kröhnke reaction | researchgate.net |
The potential role of compounds containing the trifluoromethylpyridine moiety in the context of neurodegenerative diseases is an emerging area of research, with a focus on understanding the underlying chemical mechanisms. mdpi.comnih.gov Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by complex pathological processes, including oxidative stress, neuroinflammation, and protein aggregation. nih.govnih.govmdpi.com
The chemical properties of the trifluoromethyl group can be advantageous in designing molecules that can cross the blood-brain barrier, a key challenge in developing drugs for central nervous system disorders. The lipophilicity conferred by the CF₃ group can enhance brain penetration.
Research into the molecular mechanisms of neurodegeneration often involves the use of chemical inducers in animal models, such as the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model for Parkinson's disease. nih.gov While the provided information does not directly link this compound to these models, the chemical principles of neurotoxin-induced degeneration are relevant. For example, MPTP is metabolized to the toxic cation MPP+, which inhibits mitochondrial respiration and leads to oxidative stress and neuronal cell death. Understanding these chemical mechanisms is crucial for designing neuroprotective agents. The development of novel compounds that can interfere with these pathological cascades is a key goal in neurodegenerative disease research.
Mechanistic Investigations and Theoretical Characterization
Reaction Mechanism Elucidation
The reactivity of 2-(trifluoromethyl)-5-vinylpyridine is governed by the interplay of its three key structural components: the pyridine (B92270) ring, the electron-withdrawing trifluoromethyl group, and the reactive vinyl group. Mechanistic studies have explored how this compound engages in various reaction pathways, including those involving polar, radical, and photochemical intermediates.
A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, while an electrophile is a species that accepts a pair of electrons. masterorganicchemistry.com The electronic character of this compound allows it to participate in both electrophilic and nucleophilic reactions, with its reactivity profile being heavily influenced by the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group.
The -CF3 group significantly reduces the electron density of the pyridine ring, thereby decreasing the nucleophilicity and basicity of the pyridine nitrogen atom. nih.gov This deactivation makes electrophilic substitution on the pyridine ring more difficult compared to unsubstituted pyridine. Conversely, the electron-deficient nature of the molecule enhances the susceptibility of the vinyl group to nucleophilic attack. This reactivity is analogous to that observed in other vinyl-substituted heterocycles, where various N-, O-, and S-centered nucleophiles can add across the vinyl function in a conjugate addition manner. mdpi.com In such pathways, the nucleophile attacks the terminal carbon of the vinyl group, with the negative charge being stabilized by the electron-withdrawing heterocyclic system.
Investigations into the photochemical behavior of vinylpyridines have revealed pathways involving the formation of both radical and cationic intermediates. nih.gov For this compound and its analogs, these intermediates are central to transformations like photocycloadditions.
A proposed mechanism involves the merger of chiral Brønsted acid catalysis with photosensitization. nih.gov The process can be initiated by the protonation of the basic pyridine nitrogen by a chiral Brønsted acid, which generates a more electrophilic pyridinium (B92312) ion. nih.gov This species exists in equilibrium with the free vinylpyridine. Under visible light irradiation, a photosensitizer transfers energy to either the neutral vinylpyridine or the protonated pyridinium cation. nih.gov This energy transfer populates the triplet excited state, leading to the formation of a pyridyl-diradical or a pyridinium-diradical cation, respectively. nih.gov These open-shell intermediates are highly reactive and are the key species that engage in subsequent bond-forming events. nih.govnih.gov The formation of radical intermediates can also be achieved through other photochemical processes, such as homolytic cleavage, without the need for single electron transfer (SET). beilstein-journals.org
The generation of these radical and cationic intermediates under mild photochemical conditions provides a powerful alternative to thermal methods, enabling unique reactivity patterns. nih.govnih.gov
Photochemical reactions offer pathways to unique molecular architectures that are often inaccessible through ground-state thermal processes. nih.gov For this compound, a significant photochemical transformation is the [2+2]-cycloaddition, where the vinyl group reacts with another olefin to form a cyclobutane (B1203170) ring. nih.govacs.org
A notable example is the asymmetric [2+2]-photocycloaddition of acyclic 2-vinylpyridines with N-vinylacetamides, which is facilitated by a combination of a visible-light photosensitizer and a chiral Brønsted acid catalyst. nih.gov In this transformation, the photosensitizer excites the vinylpyridine to a triplet diradical state. This intermediate then reacts with the N-vinylacetamide to construct the four-membered ring. A major challenge in such reactions is controlling the stereochemistry and suppressing competing pathways, such as the E/Z isomerization of the short-lived triplet diradical. nih.gov The catalytic system overcomes this by orchestrating a highly organized transition state that favors the desired cycloaddition. nih.gov
Table 1: Key Intermediates in the Photochemical [2+2] Cycloaddition of a Vinylpyridine This table is based on a generalized mechanism for vinylpyridines as described in the literature.
| Intermediate | Description | Role in Mechanism |
|---|---|---|
| Pyridinium Ion | Formed by protonation of the pyridine nitrogen by a Brønsted acid. | Increases the electrophilicity of the vinyl group and facilitates organization in the chiral environment. nih.gov |
| Triplet Diradical | Formed upon energy transfer from the excited photosensitizer to the vinylpyridine. | The key reactive species that undergoes the cycloaddition with the alkene partner. nih.gov |
| Ternary Complex | An organized assembly of the chiral Brønsted acid catalyst, the vinylpyridine substrate, and the alkene partner. | Controls the stereochemical outcome of the C-C bond formation. nih.gov |
The success of modern photochemical reactions, including those involving this compound, relies heavily on the synergistic action of photosensitizers and catalysts. beilstein-journals.org
Photosensitizers : A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, initiating a photochemical reaction without being consumed itself. beilstein-journals.org In the context of the [2+2] cycloaddition of vinylpyridines, iridium-based transition metal complexes such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 are used. nih.gov These photosensitizers are ideal because they absorb visible light (e.g., 440 nm), have high triplet energies, and possess long-lived excited states, which allows for efficient triplet-triplet energy transfer (TTET) to the substrate. nih.govbeilstein-journals.org This process populates the reactive triplet state of the vinylpyridine. beilstein-journals.org
Catalysts : While the photosensitizer generates the reactive intermediate, a co-catalyst is often required to control the reaction pathway and stereochemistry. In the asymmetric [2+2] cycloaddition, a chiral Brønsted acid, such as a derivative of BINOL-phosphoric acid ((R)-TRIP), serves this role. nih.gov The acid catalyst performs two critical functions: it protonates the pyridine to form a pyridinium ion, and it organizes both the vinylpyridinium ion and the alkene coupling partner through hydrogen bonding, forming a chiral ternary complex. nih.gov This pre-organization within the catalyst's chiral pocket dictates the facial selectivity of the cycloaddition. nih.gov
Table 2: Components of the Dual Catalytic System for Asymmetric [2+2] Photocycloaddition
| Component | Example | Function |
|---|---|---|
| Photosensitizer | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 |
Absorbs visible light and activates the vinylpyridine substrate via Triplet-Triplet Energy Transfer (TTET). nih.gov |
| Chiral Catalyst | (R)-TRIP (Chiral Phosphoric Acid) | Provides stereocontrol by forming a highly organized, chiral ternary complex with the reactants. nih.gov |
Achieving high levels of stereocontrol in photochemical reactions is a significant challenge because the high-energy, open-shell intermediates are prone to reacting through uncontrolled, racemic background pathways. nih.govchinesechemsoc.org A novel strategy has been developed for the [2+2] cycloaddition of vinylpyridines that achieves high enantioselectivity despite an uncontrolled initial sensitization step. nih.gov
The key to stereocontrol is not preventing the formation of off-catalyst diradicals, but rather ensuring that the bond-forming steps that determine the final product's stereochemistry occur preferentially within a highly organized chiral environment. nih.gov This is accomplished through the formation of a ternary association complex involving the chiral Brønsted acid catalyst, the protonated vinylpyridine, and the N-vinylacetamide reaction partner. nih.gov The hydrogen-bonding network within this complex positions the reactants in a specific orientation, favoring attack from one enantiotopic face, which leads to high diastereo- and enantioselectivity. nih.govnih.gov
This mechanism is distinct from other strategies that rely on the selective excitation of a ground-state chiral catalyst-substrate complex. nih.gov Here, both free and catalyst-bound substrates can be sensitized, but the subsequent cycloaddition is much faster and more selective for the catalyst-bound species, outcompeting the racemic background reaction. nih.gov Experiments have shown that the N-H bond on the coupling partner is crucial for this hydrogen-bond-directed assembly and, consequently, for achieving high enantioselectivity. chinesechemsoc.org
The central intermediates in the photochemical [2+2] cycloaddition of this compound are triplet diradicals. nih.gov These species are formed when the photosensitizer transfers its triplet energy to the vinylpyridine, promoting it to an excited state with two unpaired electrons. beilstein-journals.org Diradicals are often short-lived and can undergo various rapid processes. nih.govnih.gov
In the case of acyclic vinylpyridines, a primary competing pathway for the triplet diradical is E/Z isomerization, which occurs rapidly and can dissipate the energy before the desired cycloaddition takes place. nih.gov The lifetime of the diradical is a critical parameter; if the bond-forming steps are not sufficiently fast, isomerization or other side reactions will dominate. nih.gov
The catalytic strategy employing a chiral Brønsted acid overcomes this issue by capturing the diradical intermediate (as a pyridinium diradical cation) within the organized ternary complex. nih.gov The proximity and fixed orientation of the reaction partners within this complex accelerate the rate of the desired [2+2] cycloaddition, allowing it to effectively compete with the inherent isomerization and decay pathways of the short-lived diradical. nih.gov While specific lifetime measurements for the diradical of this compound are not detailed, the success of the catalytic reaction implies that the stereodetermining bond formation occurs on a timescale faster than diradical isomerization. nih.gov
Catalytic Reaction Pathways
A notable catalytic pathway involving this compound is its participation in ruthenium-catalyzed deoxygenative coupling reactions. Research has demonstrated an unprecedented β-selective alkylation of vinylpyridines with both aromatic and aliphatic aldehydes and ketones, proceeding via a deoxygenative coupling mechanism mediated by hydrazine (B178648) (N₂H₄). nih.gov This method is significant because it extends to less reactive vinyl N-heteroaromatics, including this compound, which have traditionally been challenging substrates for Michael additions or other coupling reactions due to a lack of conjugation or the absence of metal–nitrogen atom coordination activation. nih.gov
The ruthenium-catalyzed process achieves a two-electron umpolung strategy, enabling reductive deoxygenation. nih.gov This methodology successfully couples umpolung carbonyl compounds with a variety of vinyl-substituted N-containing heteroaromatics, including those that were previously considered inert, such as 3-vinyl substituted and sterically hindered internal pyridines. nih.gov The reaction provides a highly efficient and selective route to obtain valuable alkyl pyridine structures without the need for pre-activation of the vinylpyridines with a Brønsted or Lewis acid. nih.gov
Table 1: Ruthenium-Catalyzed Deoxygenative Coupling of Vinylpyridines
| Feature | Description | Reference |
| Reaction Type | β-selective alkylation of vinylpyridines with carbonyls via deoxygenative coupling. | nih.gov |
| Catalyst | Ruthenium-based catalyst. | nih.gov |
| Key Substrates | Vinylpyridines (including this compound), aldehydes, and ketones. | nih.gov |
| Mediator | Hydrazine (N₂H₄). | nih.gov |
| Significance | Effective for challenging substrates lacking conjugation or coordination activation. | nih.gov |
Biocatalysis offers a powerful route for the introduction of trifluoromethyl (–CF₃) groups into organic molecules. While not forming this compound as a product, the study of biocatalytic trifluoromethylation provides insight into the fundamental enzymatic pathways for creating C(sp³)–CF₃ bonds. nih.gov A key development in this area is the use of nonheme iron enzymes, such as hydroxymandelate synthase (AoHMS), to generate trifluoromethyl radicals from hypervalent iodine(III) reagents like Togni reagent II. nih.govchemrxiv.org
The proposed mechanism involves the oxidation of the enzyme's Fe(II) center to Fe(III) upon activation by the Togni reagent, which concurrently generates a CF₃ radical. chemrxiv.org This highly reactive radical can then be directed by the enzyme for various transformations, including enantioselective alkene difunctionalization, such as trifluoromethyl azidation. nih.govchemrxiv.org Researchers have successfully engineered enzyme variants that can accept a range of alkene substrates, producing trifluoromethylated products in good yields (up to 73%) and high enantioselectivity (up to 96:4 e.r.). nih.gov This biocatalytic platform demonstrates the potential for creating complex organofluorine compounds under mild conditions by harnessing the tunable and chiral environment of an enzyme's active site. nih.govchemrxiv.orgnih.gov
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecules like this compound. journaleras.comaps.org This quantum computational approach allows for the detailed study of molecular structure, stability, and reactivity. journaleras.comnih.gov By employing hybrid functionals such as B3LYP or HSEH1PBE combined with appropriate basis sets (e.g., 6–311+G(d,p)), researchers can obtain optimized molecular geometries, including precise bond lengths and angles. journaleras.comjournaleras.com
DFT calculations are instrumental in determining various molecular properties. For instance, they can predict the molecular electronic dipole moment (μ), mean polarizability (α), and first-order hyperpolarizability (β), which are crucial for assessing a molecule's potential in applications like nonlinear optics (NLO). journaleras.comjournaleras.com The method has been successfully applied to various substituted pyridines to understand their electronic structure and predict their behavior in chemical reactions. nih.govjournaleras.comresearchgate.net
DFT calculations provide powerful tools for predicting the reactivity and stability of this compound. The stability can be assessed by calculating bond dissociation energies (BDEs) for key bonds, such as those in the trifluoromethyl group and the vinyl π-bond, under different conditions. The reactivity of the molecule can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. nih.gov
Furthermore, DFT can be used to model the charge distribution within the molecule. This analysis helps in identifying sites that are susceptible to electrophilic or nucleophilic attack, thereby predicting regioselectivity in reactions. researchgate.net For example, the electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties and, consequently, the reactivity of the pyridine ring.
Modeling reaction pathways is another significant application of DFT in the study of this compound. Computational methods can simulate the energetic profiles of potential reactions, such as electrophilic aromatic substitution on the pyridine ring or oxidation of the vinyl group. By calculating the energies of reactants, transition states, and products, DFT allows for the determination of activation barriers, providing insight into reaction kinetics and thermodynamic favorability. escholarship.org
These models can also incorporate the effects of the surrounding environment, for example, by using a Polarizable Continuum Model (PCM) to simulate solvent effects. This comprehensive approach enables a more accurate depiction of how the molecule will behave in a specific chemical transformation. Molecular dynamics (MD) simulations can further complement DFT calculations by predicting aggregation behavior in solution-phase reactions.
Table 2: Application of DFT Calculations to Trifluoromethyl-Substituted Pyridines
| Application | Method/Parameter | Insights Gained | Reference |
| Geometry Optimization | B3LYP, HSEH1PBE functionals with 6–311+G(d,p) basis set. | Provides accurate bond lengths and angles. | journaleras.com |
| Reactivity Prediction | Frontier Molecular Orbital (HOMO-LUMO) analysis, charge distribution. | Identifies reactive sites and predicts stability. | nih.gov |
| Stability Assessment | Bond Dissociation Energy (BDE) calculations. | Evaluates the strength of chemical bonds under various conditions. | |
| Reaction Modeling | Transition state calculations, Polarizable Continuum Model (PCM). | Elucidates reaction mechanisms and predicts kinetic and thermodynamic outcomes. | escholarship.org |
Density Functional Theory (DFT) Calculations
Solvent Effects Simulations (e.g., Polarizable Continuum Model)
The Polarizable Continuum Model (PCM) is a powerful method in computational chemistry for understanding the influence of a solvent on a solute molecule without the prohibitive computational cost of modeling individual solvent molecules. researchgate.net This model treats the solvent as a continuous, polarizable medium. The free energy of solvation is typically calculated by summing three components: the electrostatic contribution (Ges), the dispersion-repulsion contribution (Gdr), and the energy of cavity formation (Gcav). researchgate.net
Different variations of PCM, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), are available in quantum chemical software packages like Gaussian and GAMESS, often used in conjunction with Density Functional Theory (DFT). researchgate.net For this compound, PCM simulations could provide valuable insights into its behavior in various solvents, which is critical for applications in synthesis and materials science. However, it is important to note that the accuracy of PCM is highest when electrostatic interactions are the dominant force between solute and solvent. researchgate.net
Table 1: Key Aspects of Polarizable Continuum Model (PCM) for Theoretical Analysis
| Feature | Description | Relevance to this compound |
| Methodology | Treats the solvent as a continuous dielectric medium, calculating the solute's interaction with the polarized continuum. | Would allow for the calculation of solvation free energies in different solvents, predicting solubility and stability. |
| Key Calculations | Solvation free energy (Gsol), which includes electrostatic (Ges), dispersion-repulsion (Gdr), and cavitation (Gcav) terms. researchgate.net | Essential for understanding how the trifluoromethyl and vinyl groups interact with various solvent environments. |
| Applicable Software | Gaussian, GAMESS, JDFTx. researchgate.net | Standard tools for performing such theoretical calculations. |
| Limitations | Less accurate when non-electrostatic forces (e.g., specific hydrogen bonds) are dominant. researchgate.net | The nitrogen atom of the pyridine ring could form specific interactions not perfectly captured by a continuum model. |
This table is generated based on general principles of the PCM method, as specific data for this compound is unavailable.
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, an analysis would focus on the influence of the electron-withdrawing trifluoromethyl group and the conjugated vinyl group on the pyridine ring. The trifluoromethyl group is known to significantly increase the lipophilicity and metabolic stability of compounds.
Computational methods like Density Functional Theory (DFT) are frequently used to investigate the electronic properties of molecules. researchgate.net Such studies on related trifluoromethyl-substituted pyridines have utilized functionals like B3LYP and HSEH1PBE with various basis sets to calculate parameters such as dipole moment, polarizability, and hyperpolarizability. researchgate.netnih.gov A similar analysis for this compound would quantify the electronic effects of its substituents.
Table 2: Theoretical Electronic Properties for Analysis of this compound
| Property | Theoretical Importance | Potential Influence on the Molecule |
| Dipole Moment (µ) | Measures the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. |
| Polarizability (α) | Indicates how easily the electron cloud can be distorted by an external electric field. | Affects non-covalent interactions and optical properties. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher chemical reactivity. nih.gov |
| Bonding Analysis | Examination of bond lengths, bond orders, and orbital contributions. | Would reveal the extent of conjugation between the vinyl group and the pyridine ring, and the strength of the C-F and C-N bonds. |
This table outlines standard electronic structure parameters that would be calculated in a typical computational study. Specific values for this compound are not available.
Molecular Dynamics and Molecular Mechanics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions. mdpi.com For polymers of related compounds like 2-vinyl pyridine, all-atom models using force fields such as OPLS-AA have been employed to investigate structural properties. mdpi.combldpharm.com
For this compound, MD simulations could be used to predict its aggregation behavior in solution, which is a key factor in reaction kinetics and material self-assembly. Such simulations would track the trajectories of multiple molecules over time, governed by a molecular mechanics force field that describes the potential energy of the system.
Table 3: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Aspect | Research Goal | Expected Insights |
| System Setup | A simulation box containing multiple molecules of this compound and a chosen solvent. | Mimics the behavior of the compound in a condensed phase. |
| Force Field | A set of parameters (e.g., OPLS-AA, AMBER) that define the potential energy function for atoms, bonds, angles, and dihedrals. mdpi.com | Crucial for accurately representing the molecular interactions. |
| Analysis | Radial distribution functions, radius of gyration, interaction energies. frontiersin.org | Would reveal how molecules orient themselves with respect to each other and the solvent. |
| Potential Findings | Prediction of aggregation, self-assembly, and diffusion coefficients. | Information on how the compound behaves in bulk, relevant for materials science applications. |
This table describes a hypothetical MD simulation setup, as no specific studies on this compound have been found.
Quantum Chemical Methods for Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the crystal packing, and biological activity of molecules. Quantum chemical methods offer a precise way to calculate the nature and strength of these interactions. helsinki.fi
For fluorinated aromatic compounds, interactions such as π-stacking, hydrogen bonds (e.g., C-H···F, C-H···N), and halogen bonds are significant. researchgate.netchemrxiv.org While no specific studies on the intermolecular interactions of this compound are available, research on analogous fluorinated quinolines has employed DFT calculations and topological analysis to characterize these non-covalent forces. researchgate.netchemrxiv.org
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a method used to visualize and analyze chemical bonding in a molecule. jussieu.fr It provides a measure of the Pauli exclusion principle's effect on the electron density, allowing for the identification of core electrons, covalent bonds, and lone pairs. frontiersin.orgjussieu.fr The topology of the ELF field can be analyzed to classify chemical bonds and quantify the electron population of different regions. d-nb.infonih.gov
An ELF analysis of this compound would precisely map the electron distribution, offering a detailed picture of the covalent bonds within the pyridine ring, the vinyl group, and the trifluoromethyl group, as well as the localization of the nitrogen lone pair. This would provide a more nuanced understanding of its electronic structure than simpler population analyses.
Conceptual Density Functional Theory (CDFT) Applications
Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity, chemical hardness, and reactivity indices like the Fukui function from the electron density. jussieu.fr These indices are powerful tools for predicting the reactive sites of a molecule towards electrophilic or nucleophilic attack. jussieu.fr
For this compound, CDFT calculations could identify the most likely sites for chemical reactions. For instance, it could predict whether an electrophile would preferentially attack the nitrogen atom or the vinyl double bond. These theoretical predictions are invaluable for guiding synthetic efforts.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its derivatives. It generates 3D isosurfaces that highlight regions of stabilizing and destabilizing non-covalent interactions within and between molecules.
An NCI analysis of a dimer or crystal structure of this compound would reveal the specific nature of the intermolecular forces holding the molecules together. This would be particularly useful for understanding its solid-state packing and for designing crystal engineering strategies. The interplay of various weak interactions, such as those involving the fluorine atoms and the aromatic system, could be clearly elucidated.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) offers a framework for understanding chemical structures based on the topology of the electron density (ρ(r)). wikipedia.org This approach defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density, allowing for the rigorous definition of atoms, bonds, and molecular structure. amercrystalassn.org A QTAIM analysis of this compound, while not explicitly found in the literature, would provide profound insights into its bonding characteristics. The analysis focuses on identifying critical points (CPs) in the electron density, where the gradient of the density is zero. muni.cz
The most important of these are the bond critical points (BCPs), which exist on the line of maximum electron density between two bonded atoms, known as the bond path. wiley-vch.de The properties at these BCPs, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the chemical bond.
For this compound, a theoretical QTAIM study would characterize key interactions:
C-F Bonds : These bonds would be expected to show characteristics of highly polar, closed-shell interactions, indicated by a low ρ(r) and a positive Laplacian (∇²ρ(r) > 0). muni.cz A positive Laplacian signifies that the electronic charge is depleted along the bond path, typical of ionic bonds or strong polar covalent bonds.
Pyridine Ring C-C and C-N Bonds : These would exhibit properties of covalent (shared) interactions, characterized by higher ρ(r) values and a negative Laplacian (∇²ρ(r) < 0), which indicates charge concentration along the bond path. muni.cz
Intramolecular Contacts : QTAIM could also identify weaker non-covalent interactions, such as potential hydrogen bonds or other stabilizing contacts, which are crucial for understanding the molecule's conformational preferences. nih.govresearchgate.net For instance, weak F···H interactions could be identified and characterized by their BCP data. up.ac.za
A theoretical analysis would yield data similar to that presented in the table below, allowing for a quantitative description of the bonding within the molecule.
| Bond | Interaction Type (Predicted) | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Total Energy Density, H(r) (a.u.) | Interpretation |
|---|---|---|---|---|---|
| C-F | Polar Covalent (Closed-Shell) | ~0.1-0.2 | Positive | Slightly Positive | Charge depletion, typical of strong polar interactions. |
| C-N (Pyridine) | Covalent (Shared) | ~0.3 | Negative | Negative | Charge concentration, significant covalent character. |
| C=C (Vinyl) | Covalent (Shared) | ~0.3-0.4 | Negative | Negative | High degree of charge sharing, strong covalent bond. |
| C-CF₃ | Covalent (Shared) | ~0.2-0.3 | Negative | Negative | Covalent bond with electron density drawn towards the CF₃ group. |
Structure-Reactivity Relationship Studies
Influence of Trifluoromethyl Group on Reactivity
The trifluoromethyl (-CF₃) group at the C2-position exerts a dominant influence on the reactivity of this compound. This group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. nih.gov
Key Influences:
Inductive Effect : The -CF₃ group operates through a strong negative inductive effect (-I), withdrawing electron density from the pyridine ring. This effect significantly lowers the electron density across the aromatic system.
Pyridine Basicity : The electron-withdrawing nature of the -CF₃ group decreases the basicity of the pyridine nitrogen atom, lowering its pKa value compared to unsubstituted pyridine.
Electrophilic Substitution : The ring is strongly deactivated towards electrophilic aromatic substitution reactions. The electron-poor nature of the ring makes it less attractive to electrophiles.
Nucleophilic Substitution : Conversely, the -CF₃ group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (C4 and C6), by stabilizing the negatively charged Meisenheimer complex intermediate. chemistryviews.orgchemrxiv.org
Physicochemical Properties : The presence of the -CF₃ group also increases the molecule's lipophilicity and metabolic stability, which are important considerations in medicinal chemistry and agrochemistry.
The quantitative impact of the -CF₃ group is reflected in its Hammett constant (σ), a measure of the electronic effect of a substituent.
| Parameter | Value/Effect | Consequence for Reactivity |
|---|---|---|
| Hammett Constant (σm) | 0.54 nih.gov | Indicates very strong electron-withdrawing character. |
| Electronegativity (Pauling Scale) | 3.46 (for the group) nih.gov | Drives the strong inductive pull of electrons from the ring. |
| Reactivity towards Electrophiles | Strongly Deactivated | Reactions like nitration or Friedel-Crafts are highly disfavored. |
| Reactivity towards Nucleophiles | Strongly Activated | Facilitates SNAr reactions at positions 4 and 6. chemistryviews.orgchemrxiv.org |
Vinyl Group Reactivity and Functionalization Potential
The vinyl group (-CH=CH₂) at the C5-position serves as a versatile handle for a wide range of chemical transformations. It is an electron-rich π-system that readily participates in addition and polymerization reactions. Its presence introduces a distinct site of reactivity that is orthogonal to many reactions targeting the pyridine ring itself.
The functionalization potential is broad, allowing for the synthesis of a diverse array of derivatives.
| Reaction Type | Typical Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Ozone (O₃) | Carboxylic acid (-COOH) or Aldehyde (-CHO) | |
| Reduction | H₂/Pd, LiAlH₄ | Ethyl group (-CH₂CH₃) | |
| Polymerization | Radical or ionic initiators | Poly(vinylpyridine) backbone | wikipedia.org |
| Halogenation | Br₂, Cl₂ | 1,2-Dihaloethyl group | |
| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | 2-Hydroxyethyl group (-CH₂CH₂OH) | |
| Heck Coupling | Aryl halide, Pd catalyst | Styrenyl derivatives | researchgate.net |
This reactivity allows this compound to act as a monomer in polymer synthesis or as a building block for more complex molecules through selective modification of the vinyl side chain. wikipedia.org
Pyridine Ring Activation and Selectivity
C2-Trifluoromethyl Group : As discussed, this group strongly deactivates the entire ring towards electrophilic attack and powerfully activates the C4 and C6 positions for nucleophilic attack.
C5-Vinyl Group : The vinyl group is a weak activating group that can donate electron density into the ring via resonance. However, its effect is largely overshadowed by the powerful deactivating effect of the -CF₃ group.
The result is a highly polarized ring system with clearly defined regions of reactivity. Nucleophilic attacks are strongly favored, while electrophilic attacks are difficult.
| Position on Ring | Dominant Electronic Influence | Predicted Reactivity towards Nucleophiles (e.g., Nu⁻) | Predicted Reactivity towards Electrophiles (e.g., E⁺) |
|---|---|---|---|
| C2 | Substituted with -CF₃ | N/A (Substituted) | N/A (Substituted) |
| C3 | Adjacent to electron-poor C2 and C4 | Low | Very Low (Deactivated) |
| C4 | para to -CF₃ group | High (Activated) | Very Low (Deactivated) |
| C5 | Substituted with -CH=CH₂ | N/A (Substituted) | N/A (Substituted) |
| C6 | ortho to -CF₃ and N | High (Activated) | Very Low (Deactivated) |
This predictable regioselectivity makes this compound a useful intermediate, allowing for selective functionalization at specific positions on the pyridine core. researchoutreach.org
Advanced Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation (Beyond basic identification)
Spectroscopy is a cornerstone for the detailed structural analysis of 2-(Trifluoromethyl)-5-vinylpyridine, confirming its covalent structure and the spatial arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides unambiguous information about the connectivity and chemical environment of atoms.
¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the three protons of the vinyl group. The coupling patterns (splitting of signals) between adjacent protons would confirm their relative positions.
¹³C NMR: Carbon-13 NMR identifies all non-equivalent carbon atoms in the molecule. The spectrum would display eight distinct signals corresponding to the six carbons of the pyridine ring, the vinyl group's two carbons, and the carbon of the trifluoromethyl (CF₃) group. The CF₃ carbon signal is characteristically split into a quartet due to coupling with the three fluorine atoms. rsc.org
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential and highly sensitive technique for its characterization. biophysics.org It provides a direct probe for the fluorine-containing functional group. For this molecule, the spectrum is expected to show a single, sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. rsc.org The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group attached to the pyridine ring. fluorine1.ru
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively assign the ¹H and ¹³C signals. COSY maps the coupling relationships between protons, while HSQC correlates each proton signal with the carbon signal to which it is directly attached. These experiments provide a complete and verified map of the molecule's covalent framework.
Table 1: Representative Predicted NMR Data for this compound Note: The following data are illustrative, based on typical chemical shifts for similar structural motifs, as specific experimental data for this compound is not widely published.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |
| ¹H | ~8.80 | d, J ≈ 2.0 Hz | H-6 (Pyridine) |
| ¹H | ~8.00 | dd, J ≈ 8.0, 2.0 Hz | H-4 (Pyridine) |
| ¹H | ~7.70 | d, J ≈ 8.0 Hz | H-3 (Pyridine) |
| ¹H | ~6.80 | dd, J ≈ 17.6, 10.8 Hz | Vinyl -CH= |
| ¹H | ~5.95 | d, J ≈ 17.6 Hz | Vinyl =CH₂ (trans) |
| ¹H | ~5.50 | d, J ≈ 10.8 Hz | Vinyl =CH₂ (cis) |
| ¹³C | ~150.5 | q, ¹JCF ≈ 35 Hz | C-2 (C-CF₃) |
| ¹³C | ~150.0 | s | C-6 |
| ¹³C | ~135.0 | s | C-4 |
| ¹³C | ~134.0 | s | C-5 |
| ¹³C | ~133.0 | s | Vinyl -CH= |
| ¹³C | ~123.0 | q, ²JCF ≈ 275 Hz | C-CF₃ |
| ¹³C | ~121.0 | s | C-3 |
| ¹³C | ~118.0 | s | Vinyl =CH₂ |
| ¹⁹F | ~ -65.0 | s | -CF₃ |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrations. These two methods are often complementary. thermofisher.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. Key expected absorptions for this compound include C-H stretching from the aromatic ring and vinyl group (~3100-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (~1600-1450 cm⁻¹), and C=C stretching of the vinyl substituent (~1630 cm⁻¹). researchgate.net Most notably, the trifluoromethyl group would produce very strong and characteristic C-F stretching bands, typically in the 1350-1100 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy involves scattering laser light off the molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While C-F bonds often yield weak Raman signals, the C=C and C=N bonds of the aromatic and vinyl systems are expected to produce strong, sharp signals, providing complementary information to the IR spectrum. researchgate.net
Table 2: Representative Vibrational Frequencies for this compound Note: The following data are illustrative, based on characteristic frequencies for the functional groups present. researchgate.netresearchgate.netspectrabase.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| Aromatic C-H Stretch | 3100 - 3050 | IR, Raman | Medium |
| Vinyl C-H Stretch | 3050 - 3000 | IR, Raman | Medium |
| Vinyl C=C Stretch | ~1630 | IR, Raman | Medium-Strong |
| Pyridine Ring C=N, C=C Stretches | 1600 - 1450 | IR, Raman | Strong |
| C-F Asymmetric/Symmetric Stretches | 1350 - 1100 | IR | Very Strong |
| C-H Out-of-Plane Bending | 990 - 910 | IR | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the conjugated system formed by the pyridine ring and the vinyl group is expected to absorb UV light, corresponding to π → π* transitions. The resulting spectrum, characterized by one or more absorption maxima (λ_max), is useful for quantitative analysis and for monitoring reactions. The absorption maxima for this compound are expected to be similar to those of other substituted pyridines. researchgate.netsielc.com
Table 3: Predicted UV-Vis Absorption Data for this compound Note: Data are predicted based on values for similar conjugated pyridine systems. researchgate.netsielc.com
| Solvent | Predicted λ_max (nm) | Associated Transition |
| Ethanol | ~250 - 260 | π → π |
| Ethanol | ~200 - 210 | π → π |
Chromatographic and Separation Techniques
Chromatographic methods are essential for assessing the purity of the this compound monomer and for characterizing the polymers synthesized from it.
When this compound is polymerized, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight characteristics of the resulting polymer, poly(this compound).
GPC separates polymer chains based on their hydrodynamic volume (effective size) in solution. slideshare.net The polymer sample is dissolved in a suitable solvent and passed through columns packed with porous gel. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying degrees and elute later. mtoz-biolabs.com By calibrating the instrument with polymer standards of known molecular weight (such as polystyrene or poly(vinylpyridine) standards), the elution profile can be converted into a molecular weight distribution. youtube.com This analysis yields crucial data points:
Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains in a sample divided by the total number of chains.
Weight-Average Molecular Weight (Mₒ): An average that accounts for the contribution of larger chains.
Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates all polymer chains are of the same length.
This technique is indispensable for quality control and for correlating the polymerization conditions with the final properties of the polymer. labrulez.comresearchgate.net
Table 4: Example GPC/SEC Analysis Results for a Poly(this compound) Sample
| Parameter | Value | Description |
| Mₙ ( g/mol ) | 45,000 | Number-Average Molecular Weight |
| Mₒ ( g/mol ) | 63,000 | Weight-Average Molecular Weight |
| PDI (Mₒ/Mₙ) | 1.40 | Polydispersity Index |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used to assess the purity of the this compound monomer and to identify any related impurities. researchgate.net
The LC component first separates the components of a sample mixture. A technique like reversed-phase HPLC would effectively separate the non-polar this compound from more polar or less polar impurities, such as unreacted starting materials or by-products from the synthesis. As each separated component elutes from the LC column, it enters the mass spectrometer. The MS detector ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a precise molecular weight for the parent compound and for any impurities present, allowing for their confident identification. nih.gov This method is highly sensitive and specific, making it ideal for detecting trace-level impurities that could affect subsequent polymerization reactions or the properties of the final material.
Table 5: Hypothetical LC-MS Data for an Impurity Profile Analysis of this compound
| Retention Time (min) | Observed m/z [M+H]⁺ | Relative Abundance (%) | Tentative Identification |
| 2.5 | 182.0 | 0.8 | 5-Bromo-2-(trifluoromethyl)pyridine (B1273635) (Starting Material) |
| 4.1 | 174.1 | 99.0 | This compound (Product) |
| 5.3 | 176.1 | 0.2 | 2-(Trifluoromethyl)-5-ethylpyridine (Over-reduced by-product) |
Adsorption and Binding Studies (for MIPs and other materials)
Selectivity and Affinity Measurements
Selectivity and affinity measurements are fundamental to determining the suitability of a material for applications such as chemical separations, sensing, or targeted catalysis. These studies quantify the preferential binding of the material to a specific target molecule or ion in the presence of other competing species.
Detailed Research Findings:
The presence of the trifluoromethyl group on the pyridine ring is expected to influence the electronic properties and the basicity of the nitrogen atom, which in turn would affect its binding affinity for different molecules compared to its non-fluorinated counterpart, poly(5-vinylpyridine). The electron-withdrawing nature of the trifluoromethyl group would likely decrease the Lewis basicity of the pyridine nitrogen, potentially altering its affinity for metal ions and protons.
A hypothetical data table for such a study might look as follows, comparing the dissociation constants (Kd) for a poly(this compound)-based material with various metal ions. Lower Kd values would indicate stronger affinity.
Table 1: Hypothetical Dissociation Constants (Kd) for Poly(this compound) with Various Metal Ions
| Metal Ion | Dissociation Constant (Kd) [M] |
|---|---|
| Cu2+ | Data not available |
| Ni2+ | Data not available |
| Zn2+ | Data not available |
Reusability and Stability Assessments
The long-term performance and economic viability of a material are critically dependent on its reusability and stability. These assessments involve subjecting the material to multiple cycles of use and regeneration, as well as exposing it to various chemical and thermal stresses to evaluate its structural and functional integrity over time.
Detailed Research Findings:
Similar to the previous section, there is a lack of published studies focusing on the reusability and stability of materials derived exclusively from this compound. For a material to be considered reusable, it must maintain a high level of performance over numerous cycles. For instance, in a catalytic application, the material's activity and selectivity would be measured after each cycle.
Stability assessments would typically involve techniques like thermogravimetric analysis (TGA) to determine the material's thermal decomposition temperature and differential scanning calorimetry (DSC) to identify its glass transition temperature and other thermal events. Chemical stability would be evaluated by exposing the material to acidic, basic, and organic solvent environments and then analyzing for any degradation using spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
A prospective data table summarizing the reusability of a hypothetical poly(this compound) catalyst is presented below.
Table 2: Hypothetical Reusability of a Poly(this compound)-Based Catalyst
| Cycle Number | Catalytic Conversion (%) |
|---|---|
| 1 | Data not available |
| 2 | Data not available |
| 3 | Data not available |
| 4 | Data not available |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
While established methods for synthesizing trifluoromethylpyridines (TFMPs) exist, ongoing research aims to develop more efficient, selective, and scalable routes. nih.gov A key intermediate, 2-chloro-5-(trifluoromethyl)pyridine (B1661970), can be produced through a one-step vapor-phase chlorination/fluorination process at high temperatures using transition metal catalysts. nih.gov An alternative and widely used approach involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor. nih.gov
Emerging research focuses on improving these foundational methods. For instance, an improved process for preparing 2-trifluoromethyl-5-(1-substituted)alkylpyridines has been developed, which involves the condensation of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one with an enamine, followed by cyclization in the presence of ammonia (B1221849). google.com This method is notable for being a high-yield, two-step process conducted in the same nonpolar solvent without the need to isolate the intermediate. google.com Furthermore, the use of specific catalysts, such as antimony trichloride (B1173362) for on-ring chlorination, has been shown to overcome the limitations of previous methods, such as long production periods, laying the groundwork for preparing high-purity derivatives. google.com These cyclo-condensation reactions, starting from a trifluoromethyl-containing building block, represent a significant area of synthetic innovation. researchoutreach.org
Exploration of Advanced Polymer Architectures
The polymerization of 2-(Trifluoromethyl)-5-vinylpyridine opens the door to a wide array of advanced polymer architectures. The parent compound, 2-vinylpyridine (B74390), is known to readily undergo polymerization via radical, cationic, or anionic initiators. wikipedia.org This fundamental reactivity provides a basis for creating complex macromolecular structures from its trifluoromethyl-substituted derivative.
Future research is directed at moving beyond simple linear homopolymers to more complex and functional designs. The free-radical polymerization of multivinyl monomers is a facile method for manipulating chain topology, enabling the creation of linear, cyclized, branched, and star polymer chains, as well as crosslinked networks. nih.gov The key to constructing these architectures lies in regulating the balance between intermolecular and intramolecular propagation reactions. nih.gov
Controlled polymerization techniques are central to this exploration. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly promising. mdpi.commdpi.com RAFT allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for creating complex structures like:
Block Copolymers: Combining blocks of poly(this compound) with other polymers to create materials with distinct phase-separated domains and tailored properties.
Star Polymers: Initiating polymerization from a central core to produce multi-arm structures. mdpi.com
Graft and Comb Copolymers: Attaching polymer chains as side groups onto a main polymer backbone. mdpi.com
Hyperbranched Polymers: Highly branched, three-dimensional macromolecules. mdpi.com
These advanced architectures, which are now more accessible through modern polymerization methods, form the molecular basis for developing next-generation polymer materials. mdpi.com
Expansion into Novel Functional Materials
The incorporation of the trifluoromethyl-pyridine moiety into polymers imparts unique functional properties, driving research into new material applications. Fluoropolymers are generally known for their high resistance to solvents, acids, and bases, as well as their ability to reduce friction. researchgate.net These characteristics make them ideal for specialty coatings, with applications in electronics, construction, and optics. researchgate.net
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the polymer's properties. nih.gov This has been leveraged in creating materials for diverse applications:
Advanced Coatings: Fluoropolymers enhance chemical resistance, UV stability, and surface lubricity in coatings for industrial and architectural uses. researchgate.netresearchgate.net
Electronic and Optical Materials: Due to their low refractive index and thermal stability, fluoropolymers are used in applications such as anti-reflection coatings. researchgate.net
Photocatalytic Systems: Composite materials made from poly(vinylpyridine) and metal oxides like TiO₂ and ZnO have shown promise for the photocatalytic degradation of environmental pollutants. nih.govmdpi.com The development of similar composites with poly(this compound) could lead to more robust and efficient photocatalytic systems.
Electroactive Polymers: Certain fluorinated polymers exhibit piezoelectric, pyroelectric, and ferroelectric properties, making them suitable for use in sensors, actuators, and energy harvesting devices. mdpi.com
Interdisciplinary Research in Biological Systems
The unique physicochemical properties conferred by the trifluoromethyl group and the pyridine (B92270) ring have made TFMP derivatives highly valuable in biologically-related fields. nih.gov This has spurred interdisciplinary research into their use in both agriculture and medicine.
In agrochemicals, TFMP derivatives are key components in a range of products. The combination of the electron-deficient pyridine ring and the electron-withdrawing trifluoromethyl group can lead to potent biological activity and favorable degradation profiles in the environment. nih.gov
Herbicides: Fluazifop-butyl was the first herbicide to incorporate a TFMP derivative, demonstrating excellent activity against grass weeds. nih.govresearchoutreach.org
Insecticides: Compounds like flonicamid, which contains a 4-trifluoromethyl-pyridine structure, are effective against specific pests like aphids. researchoutreach.org Pyridalyl is another insecticide whose superior properties are attributed to the TFMP structure. researchoutreach.org
In the biomedical field, fluorinated polymers are explored for their biocompatibility and stability. mdpi.com
Drug Delivery: Electroactive fluorinated polymers are being investigated for controlled drug release systems. mdpi.com
Antibacterial Agents: Research has been conducted on 2-(trifluoromethyl)pyridine (B1195222) peptide derivatives as potential treatments for infections caused by gram-negative pathogens. researchgate.net
Cancer Therapy: The related compound 5-(Trifluoromethyl)pyridin-2-amine is used in the synthesis of selective inhibitors of urokinase plasminogen activator, a target in cancer therapy. chemicalbook.com
Computational Design and Predictive Modeling for Discovery
Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules and materials based on this compound. Molecular modeling and simulation provide insights into molecular structures, interactions, and properties, guiding experimental efforts.
Key computational approaches include:
Density Functional Theory (DFT): DFT is used to calculate the binding energy between molecules, predict compound structures, and elucidate reaction mechanisms. mdpi.com It has been applied to optimize the design of molecularly imprinted polymers by identifying the functional monomers with the strongest interaction with a target molecule. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations are used to study the structural properties and behavior of polymers in various environments. scispace.com For instance, simulations can predict the equilibrated melt configurations of polymers and investigate the self-assembly of block copolymers. mdpi.comscispace.com
Quantitative Structure-Activity Relationship (QSAR): In biological applications, computational models can correlate the chemical structure of TFMP derivatives with their biological activity, helping to design more potent and selective agents.
These predictive models allow researchers to screen virtual libraries of compounds and polymer architectures, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Trifluoromethyl)-5-vinylpyridine and its derivatives?
- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to introduce the vinyl group at the 5-position of the pyridine ring. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical for minimizing side reactions. For trifluoromethyl group retention, halogenated precursors (e.g., 2-chloro-5-(trifluoromethyl)pyridine) are preferred intermediates . Multi-step protocols, including regioselective halogenation and metalation, are detailed in studies on analogous trifluoromethylpyridines .
Q. How can spectroscopic techniques (NMR, LCMS, HPLC) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The vinyl proton resonates as a multiplet (δ 5.5–6.5 ppm), while the trifluoromethyl group shows a singlet in ¹⁹F NMR (δ -60 to -65 ppm). Aromatic protons on the pyridine ring appear as distinct doublets (J ≈ 8–10 Hz) .
- LCMS/HPLC : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid). For this compound derivatives, expect [M+H]+ peaks in LCMS (e.g., m/z 204.05). Retention times vary with substituents; for example, trifluoromethylpyridine analogs show retention times of 1.01–1.70 minutes under SQD-FA05 conditions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of this compound?
- Methodological Answer : Regioselective functionalization requires controlled metalation (e.g., using LDA or Grignard reagents) at specific positions. For example, Cottet and Schlosser (2004) demonstrated that electron-withdrawing groups (e.g., trifluoromethyl) direct metalation to the 4-position of chlorinated pyridines. Computational modeling (DFT) can predict reactivity patterns by analyzing charge distribution and frontier molecular orbitals . Orthogonal protecting groups (e.g., SEM for amines) may also prevent undesired side reactions during multi-step syntheses .
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the vinyl group (e.g., substituted styrenes) or pyridine ring (e.g., halogenation at the 3-position). Test against target enzymes (e.g., kinases, proteases) using in vitro assays (IC₅₀ determination).
- Biological Probes : Incorporate radiolabels (³H, ¹⁴C) or fluorescent tags (e.g., BODIPY) into the vinyl group for target engagement studies. Reference analogs in medicinal chemistry applications (e.g., neurological targets) .
Q. What computational methods predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as electrophilic aromatic substitution or vinyl group oxidation. Solvent effects can be simulated using PCM (Polarizable Continuum Model). For stability, assess bond dissociation energies (BDEs) of the trifluoromethyl group and vinyl π-bond under thermal/photo conditions . Molecular dynamics (MD) simulations further predict aggregation behavior in solution-phase reactions .
Safety and Handling
Q. What safety protocols are recommended for handling fluorinated pyridines like this compound?
- Methodological Answer :
- PPE : Use N95 masks, nitrile gloves, and chemical goggles to prevent inhalation/contact.
- Storage : Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis or polymerization.
- Waste Disposal : Neutralize acidic byproducts (e.g., HF) with saturated Ca(OH)₂ before disposal. Refer to safety data for analogous compounds (e.g., WGK 3 classification for chlorinated trifluoromethylpyridines) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Cross-validate reaction parameters (e.g., catalyst loading, solvent purity) across studies. For example, conflicting yields in trifluoromethylation reactions may arise from CuCF₃ vs. CF₃I reagent efficacy . Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) and optimize reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
